

# Application Note: Particle Size Analysis of Fumaryl Diketopiperazine (FDKP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fumaryl diketopiperazine (FDKP) is a versatile excipient utilized in the development of dry powder inhaler (DPI) formulations. Its unique self-assembling properties enable the formation of microparticles that can effectively carry active pharmaceutical ingredients (APIs) for pulmonary delivery.[1] The particle size distribution of these formulations is a critical quality attribute, as it directly influences the drug's deposition profile within the respiratory tract and, consequently, its therapeutic efficacy.[2][3] The optimal aerodynamic particle size for deep lung delivery is generally accepted to be in the range of 1-5  $\mu$ m.[3][4] This application note provides detailed protocols for the particle size analysis of FDKP-based formulations using laser diffraction for geometric size assessment and cascade impaction for aerodynamic particle size determination.

### **Data Presentation**

The following tables summarize key particle size parameters for FDKP-based formulations as reported in the literature.

Table 1: Aerodynamic Particle Size Distribution of Insulin-Loaded FDKP Microparticles (INS@FDKP-MPs)



| Parameter                                  | Value          | Reference |
|--------------------------------------------|----------------|-----------|
| Mass Median Aerodynamic<br>Diameter (MMAD) | 3.45 ± 0.13 μm | [5][6]    |
| Fine Particle Fraction (FPF)               | 50.2%          | [5][6]    |

Table 2: Geometric and Calculated Aerodynamic Particle Size of FDKP Formulations

| Formulation                             | Parameter                              | Value            | Reference |
|-----------------------------------------|----------------------------------------|------------------|-----------|
| Insulin-Loaded FDKP<br>Microparticles   | Calculated Aerodynamic Diameter (Daer) | 1.566 ± 0.034 μm | [5][7]    |
| Insulin-Loaded FDKP<br>Microparticles   | Average Microsphere<br>Size            | < 3 μm           | [8]       |
| Technosphere® particles (FDKP- based)   | Average Particle Size                  | 2-2.5 μm         |           |
| Azithromycin-Loaded FDKP Microparticles | D90 (at varying pH)                    | 4.340 - 6.762 μm | [1]       |

# **Experimental Protocols**

# Protocol 1: Geometric Particle Size Distribution by Laser Diffraction

Laser diffraction is a rapid and valuable tool for characterizing the geometric particle size of FDKP formulations and for screening prototype formulations.[9] It measures the angular distribution of scattered light from a laser beam passing through a dispersed sample.[4]

Objective: To determine the geometric particle size distribution of FDKP-based dry powder formulations.

Materials and Equipment:



- Laser diffraction particle size analyzer (e.g., Malvern Spraytec or Mastersizer) equipped with a dry powder disperser.
- FDKP-based drug formulation.
- Compressed air source.

#### Methodology:

- Instrument Setup:
  - Ensure the laser diffraction instrument and its dry powder dispersion unit are clean and calibrated according to the manufacturer's instructions.
  - Set the dispersing pressure. This is a critical parameter that influences the deagglomeration of the powder. A pressure titration study may be necessary to determine the optimal pressure that achieves adequate dispersion without causing particle attrition.[10]
- Sample Preparation:
  - Load a representative sample of the FDKP formulation into the dry powder feeder. The sample amount will depend on the instrument's requirements.
- Measurement:
  - Initiate the measurement sequence. The instrument will automatically feed the powder through the measurement zone where it is dispersed by the compressed air and interacts with the laser beam.
  - The scattered light pattern is detected and converted into a particle size distribution using the appropriate optical model (e.g., Mie theory).
- Data Analysis:
  - The results are typically presented as a volume-based particle size distribution.
  - Key parameters to report include the volume median diameter (Dv50), and the diameters at 10% (Dv10) and 90% (Dv90) of the cumulative distribution.





Click to download full resolution via product page

Caption: Laser Diffraction Experimental Workflow.



# Protocol 2: Aerodynamic Particle Size Distribution by Cascade Impaction

Cascade impaction is the gold-standard method for determining the aerodynamic particle size distribution (APSD) of inhaled products, as it provides a measure of how the particles will behave in an airstream and thus where they are likely to deposit in the lungs.[11][12]

Objective: To determine the APSD, MMAD, and FPF of FDKP-based DPI formulations.

#### Materials and Equipment:

- Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
- Induction port (e.g., USP induction port).
- Pre-separator (if the formulation contains large carrier particles).[13]
- · Vacuum pump.
- Flow meter.
- Dry powder inhaler device.
- FDKP formulation-filled capsules or blisters.
- Collection plates/cups for the impactor stages.
- Solvent for drug extraction (e.g., mobile phase for HPLC).
- High-Performance Liquid Chromatography (HPLC) system with a validated method for the API.

#### Methodology:

- Impactor Preparation:
  - Coat the collection surfaces of the impactor stages with a suitable coating (e.g., silicone)
     to prevent particle bounce.



- Assemble the cascade impactor, induction port, and pre-separator (if used).
- Connect the impactor to the vacuum pump and set the desired flow rate. The flow rate should be representative of a patient's inspiratory effort.[14]

#### Sample Actuation:

- Load the DPI device with a capsule or blister containing the FDKP formulation.
- Insert the mouthpiece of the DPI into the induction port.
- Actuate the device while the vacuum pump is running for a specified duration to draw the aerosolized powder through the impactor.

#### · Drug Recovery:

- Disassemble the impactor.
- Rinse each component (mouthpiece, induction port, pre-separator, and each impactor stage) with a known volume of solvent to extract the deposited drug.

#### Drug Quantification:

Quantify the amount of API in each solvent extract using a validated HPLC method.

#### Data Analysis:

- Calculate the mass of API deposited on each stage of the impactor.
- Determine the cumulative mass of drug as a function of the cut-off diameter of each stage.
- Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).
- Calculate the Fine Particle Fraction (FPF), which is the fraction of the emitted dose with an aerodynamic diameter less than 5 μm.





Click to download full resolution via product page

Caption: Cascade Impaction Experimental Workflow.



# Logical Relationship of Particle Size Analysis Techniques

The selection and application of particle size analysis methods for FDKP formulations follow a logical progression from initial formulation screening to in-depth aerodynamic characterization.



Click to download full resolution via product page

Caption: Relationship of Particle Size Analysis Methods.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Performance Testing for Dry Powder Inhaler Products: Towards Clinical Relevance [jstage.jst.go.jp]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. azom.com [azom.com]
- 5. Preparation, characterization, and pharmacodynamics of insulin-loaded fumaryl diketopiperazine microparticle dry powder inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and pharmacodynamics of insulin-loaded fumaryl diketopiperazine microparticle dry powder inhalation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fumaryl Diketopiperazine Microspheres Platform Design for Protein Pulmonary Delivery in Diabetes Rats Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerald.com [emerald.com]



- 10. researchgate.net [researchgate.net]
- 11. Particle Size Measurements from Orally Inhaled and Nasal Drug Products PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. epag.co.uk [epag.co.uk]
- 14. Comparison of Aerodynamic Particle Size Distribution Between a Next Generation Impactor and a Cascade Impactor at a Range of Flow Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Particle Size Analysis of Fumaryl Diketopiperazine (FDKP) Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3246239#particle-size-analysis-of-fumaryl-diketopiperazine-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com